![molecular formula C16H23BO4 B1428180 Methyl 2-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate CAS No. 1415960-54-1](/img/structure/B1428180.png)
Methyl 2-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
Overview
Description
“Methyl 2-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate” is a chemical compound with the molecular formula C16H23BO4 . It is often used in the preparation of pharmaceuticals and chemical intermediates .
Molecular Structure Analysis
The molecular structure of this compound includes a phenyl ring attached to a methyl group and a complex boron-containing group . The exact structure can be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 385.1±37.0 °C and a predicted density of 1.06±0.1 g/cm3 . It is typically stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Synthesis of Novel Copolymers
Compounds with a dioxaborolane structure have been employed in the synthesis of novel copolymers that explore optical and electrochemical properties, particularly those based on benzothiadiazole and electron-rich arene units .
Computational Chemistry Studies
These compounds have been used in computational chemistry to calculate HOMO and LUMO energies and their orbital energy gap for estimating chemical stability .
Organic Intermediate Synthesis
With borate and sulfonamide groups, similar compounds have been synthesized through nucleophilic and amidation reactions, serving as organic intermediates .
Crystal Structure Analysis
The crystal structure of related compounds has been studied by X-ray diffraction after being synthesized by borylation and sulfonylation reactions .
Quality Control in Research
The compound is associated with quality control processes in research settings, as indicated by references to COA, NMR, CNMR, HPLC, LC-MS, and UPLC documentation .
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the compound contains a boronic ester group, which is often used in suzuki-miyaura cross-coupling reactions . This suggests that it may act as a coupling agent in biochemical reactions.
Action Environment
The action of this compound may be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the stability of the boronic ester group can be influenced by pH . Additionally, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .
properties
IUPAC Name |
methyl 2-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO4/c1-11-9-13(8-7-12(11)10-14(18)19-6)17-20-15(2,3)16(4,5)21-17/h7-9H,10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCPHBITAFLGEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401121396 | |
Record name | Benzeneacetic acid, 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401121396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate | |
CAS RN |
1415960-54-1 | |
Record name | Benzeneacetic acid, 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1415960-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401121396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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